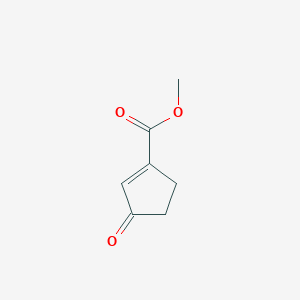

Methyl 3-oxocyclopent-1-enecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxocyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUBENDJJYCAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452441 | |

| Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108384-35-6 | |

| Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxocyclopent-1-enecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-oxocyclopent-1-enecarboxylate, a valuable building block in organic synthesis, particularly in the development of therapeutic agents. This document details its chemical and physical properties, outlines a key synthetic protocol, and explores its applications in drug discovery, with a focus on prostaglandin synthesis.

Core Properties and Data

This compound is a cyclic ketoester with the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1] It is a solid at room temperature and is characterized by the presence of an α,β-unsaturated ketone system and a methyl ester functionality, which are key to its reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108384-35-6 | [1][2] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Melting Point | 39-41 °C | |

| Boiling Point | 213.5 ± 29.0 °C | |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ: 2.53–2.55 (m, 2H), 2.85–2.87 (m, 2H), 3.87 (s, 3H), 6.76 (dd, J = 3.0, 2.0 Hz, 1H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 28.9, 34.1, 52.1, 137.9, 143.8, 164.0, 206.1 | [3] |

Synthesis Protocol

While various methods exist for the synthesis of the saturated analog, methyl 3-oxocyclopentanecarboxylate, the direct synthesis of this compound is less commonly detailed. However, a prevalent synthetic strategy involves the dehydrogenation of the corresponding saturated cyclopentanone. A general representation of this synthetic approach is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-enecarboxylate from this compound

This protocol details a reaction where this compound is a starting material, providing insight into its handling and reactivity. The spectroscopic data provided in this source is for the starting material itself.

-

Materials:

-

This compound (3.0 g, 21.4 mmol, 1.0 equiv)

-

Dichloromethane (214 mL)

-

Bromine (1.62 mL, 32.1 mmol, 1.5 equiv) in 40 mL of dichloromethane

-

1M HCl

-

Saturated Na₂S₂O₃ solution

-

Anhydrous Na₂SO₄

-

Silica gel

-

Pentane

-

Diethyl ether

-

-

Procedure:

-

A flask is charged with this compound followed by the addition of dichloromethane.

-

The reaction flask is cooled in an ice bath with stirring for 10 minutes.[3]

-

A solution of bromine in dichloromethane is added to the cooled solution.

-

The reaction progress is monitored by TLC on silica using 30% EtOAc-hexane as the eluent.[3]

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl and saturated Na₂S₂O₃ solution.[3]

-

The organic extract is dried over anhydrous Na₂SO₄ and concentrated by rotary evaporation.[3]

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of diethyl ether in pentane.[3]

-

Applications in Drug Development

The cyclopentenone ring is a significant structural motif in a variety of biologically active compounds, including prostaglandins and certain anticancer agents.[4] this compound serves as a key precursor for the synthesis of these complex molecules.

Role in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that are involved in numerous physiological processes. The synthesis of prostaglandins often involves the elaboration of a cyclopentanone ring. This compound is a valuable starting material for introducing the core cyclopentenone structure found in many prostaglandins. For instance, it is a precursor to key intermediates in the synthesis of misoprostol, a synthetic prostaglandin E₁ analog used to prevent stomach ulcers and induce labor.

Signaling Pathway Involving Prostaglandins

Caption: Simplified prostaglandin synthesis and signaling pathway.

The α,β-unsaturated ketone moiety in the cyclopentenone ring is a Michael acceptor, which allows for the conjugate addition of various nucleophiles. This reactivity is crucial for building the complex side chains characteristic of prostaglandins and other bioactive molecules. The ester group in this compound provides a handle for further chemical transformations, such as reduction, hydrolysis, or amidation, enabling the synthesis of a diverse range of derivatives. The cyclopentenone moiety has been identified as a key pharmacophore in some anticancer drugs, where its reactivity towards cellular nucleophiles is thought to contribute to their mechanism of action.[4]

Conclusion

This compound is a versatile and important building block in organic synthesis with significant applications in the pharmaceutical industry. Its unique combination of a reactive cyclopentenone ring and a modifiable ester group makes it an ideal starting material for the synthesis of complex natural products and therapeutic agents, most notably prostaglandins. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical entity.

References

- 1. US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]

- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-oxocyclopent-1-enecarboxylate

This technical guide provides a comprehensive overview of Methyl 3-oxocyclopent-1-enecarboxylate, a significant chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, and key synthetic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The standardized nomenclature and alternative names for this compound are crucial for accurate identification in research and chemical sourcing.

-

IUPAC Name : this compound[1]

-

Synonyms :

-

methyl 3-oxo-1-cyclopentene-1-carboxylate

-

1-Cyclopentene-1-carboxylicacid,3-oxo-,methylester(9CI)[2]

-

-

CAS Number : 108384-35-6[2]

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Physical Form | Solid | |

| Purity | ≥95% | [2] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | |

| SMILES | COC(=O)C1=CC(=O)CC1 | [2] |

| InChI Code | 1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3 | |

| InChI Key | NLUBENDJJYCAGP-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| LogP | 0.4487 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols: Synthesis of a Brominated Derivative

This compound serves as a precursor in various organic syntheses. A notable application is in the preparation of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. The following is a detailed protocol for this reaction.

Reaction: Bromination of this compound.

Procedure:

-

Reaction Setup : A 1000-mL, three-necked, oven-dried, round-bottomed flask is equipped with a Teflon-coated magnetic stir bar. The central neck is fitted with a pressure-equalizing addition funnel equipped with a rubber septum and an argon balloon. One side neck is fitted with a septum and a thermometer, and the remaining neck is sealed with a rubber septum.

-

Charging the Flask : The flask is charged with this compound.

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica using 30% EtOAc-hexane as the eluent.

-

Work-up :

-

Upon completion, the reaction mixture is diluted with dichloromethane (200 mL).

-

The solution is washed sequentially with 1M HCl (2 x 250 mL) and saturated Na₂S₂O₃ solution (1 x 200 mL) in a 1 L separatory funnel.

-

The organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is removed by rotary evaporation (40 °C, 10 mmHg).

-

-

Purification :

-

The crude product is purified by column chromatography on silica gel.

-

The column is eluted with a gradient of diethyl ether in pentane (starting from 100% pentane and gradually increasing the diethyl ether concentration).

-

Fractions containing the desired product are collected and concentrated by rotary evaporation to yield Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate as an off-white solid.[3]

-

Synthetic Utility and Logical Workflow

This compound is a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its chemical structure, featuring both an α,β-unsaturated ester and a ketone, allows for a variety of chemical transformations.

The following diagram illustrates a typical synthetic workflow where this compound is utilized as a starting material for the synthesis of a functionalized cyclopentenone derivative, which can be a key intermediate for various bioactive molecules.

Caption: Synthetic pathway from this compound.

Role in Drug Development and Research

While direct biological activity of this compound is not extensively documented, its derivatives and related structures are of significant interest in medicinal chemistry. For instance, the structurally similar compound, methyl 3-oxocyclopentane-1-carboxylate, is a known pharmaceutical intermediate for the synthesis of glutaminase inhibitors.[4][5] The cyclopentenone motif, present in this compound, is a core structure in prostaglandins and other biologically active natural products, highlighting the potential of this compound as a scaffold in the design and synthesis of novel therapeutic agents. Its application as a starting material for more complex molecules underscores its importance for drug discovery and development professionals.

References

An In-depth Technical Guide to the Formation of Methyl 3-oxocyclopent-1-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of formation for methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. The primary synthetic route involves a three-step sequence commencing with the Dieckmann condensation of dimethyl adipate, followed by α-bromination and subsequent dehydrobromination to yield the target α,β-unsaturated ester. This document outlines the mechanistic pathways, provides detailed experimental protocols, and presents quantitative data for each stage of the synthesis.

Synthetic Pathway Overview

The formation of this compound from dimethyl adipate is a well-established synthetic sequence in organic chemistry. The overall transformation can be summarized as follows:

Caption: Overall synthetic scheme for this compound.

Mechanistic Details and Key Transformations

Step 1: Dieckmann Condensation of Dimethyl Adipate

The synthesis initiates with the intramolecular Claisen condensation of dimethyl adipate, known as the Dieckmann condensation, to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.[1][2] This reaction is base-catalyzed, typically using sodium methoxide.

The mechanism proceeds as follows:

-

Enolate Formation: A methoxide ion abstracts an α-proton from one of the ester groups of dimethyl adipate to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester.

-

Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the methoxide base. A final acidic workup reprotonates the molecule to yield methyl 2-oxocyclopentanecarboxylate.

Caption: Mechanism of the Dieckmann Condensation.

Step 2: α-Bromination of Methyl 2-oxocyclopentanecarboxylate

The second step involves the selective bromination at the α-position of the ketone in the cyclic β-keto ester intermediate. This reaction is typically carried out using bromine in a suitable solvent like dichloromethane.

The mechanism for α-bromination of a ketone in the presence of an acid catalyst (which can be generated in situ) involves the formation of an enol intermediate:

-

Enolization: The keto-enol tautomerism is catalyzed by the presence of HBr, which is generated as the reaction proceeds. The enol form is the reactive nucleophile.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule, leading to the formation of a resonance-stabilized oxonium ion and a bromide ion.

-

Deprotonation: A base (e.g., bromide ion or the solvent) removes the proton from the hydroxyl group to regenerate the carbonyl and yield the α-bromo ketone.

Caption: Mechanism of α-Bromination.

Step 3: Dehydrobromination to Form the α,β-Unsaturated Ester

The final step is the elimination of hydrogen bromide from the α-bromo ketone to introduce a carbon-carbon double bond, resulting in the formation of the conjugated system of this compound. This elimination is typically achieved by treatment with a non-nucleophilic base, such as triethylamine.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism:

-

Proton Abstraction: The base (triethylamine) abstracts a proton from the carbon adjacent to the bromine-bearing carbon.

-

Double Bond Formation and Leaving Group Departure: Simultaneously, the C-H bond breaks, a new π-bond forms between the two carbons, and the bromide ion departs as the leaving group.

Caption: Mechanism of Dehydrobromination.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate

Materials:

-

Dimethyl adipate

-

Sodium methoxide

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide in methanol is added to boiling toluene, and the methanol is removed by distillation.

-

Dimethyl adipate is added dropwise to the suspension of sodium methoxide in toluene at reflux.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford methyl 2-oxocyclopentanecarboxylate.

Step 2: Synthesis of Methyl 2-bromo-3-oxocyclopentanecarboxylate

Materials:

-

Methyl 2-oxocyclopentanecarboxylate

-

Bromine

-

Dichloromethane, anhydrous

Procedure:

-

Methyl 2-oxocyclopentanecarboxylate is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

A solution of bromine in dichloromethane is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude bromo-ester, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

Materials:

-

Crude methyl 2-bromo-3-oxocyclopentanecarboxylate

-

Triethylamine

-

Dichloromethane, anhydrous

Procedure:

-

The crude methyl 2-bromo-3-oxocyclopentanecarboxylate is dissolved in anhydrous dichloromethane.

-

Triethylamine is added to the solution, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The final product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields and reaction conditions for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction scale and conditions.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |

| Dieckmann Condensation | Dimethyl adipate | Methyl 2-oxocyclopentanecarboxylate | 1. NaOMe, Toluene, reflux2. H₃O⁺ | 70-80 | |

| α-Bromination | Methyl 2-oxocyclopentanecarboxylate | Methyl 2-bromo-3-oxocyclopentanecarboxylate | Br₂, CH₂Cl₂ | 64 | [2] |

| Dehydrobromination | Methyl 2-bromo-3-oxocyclopentanecarboxylate | This compound | Et₃N, CH₂Cl₂ | Not specified | [2] |

Spectroscopic Data for Product Characterization

Methyl 2-oxocyclopentanecarboxylate (Intermediate)

-

¹H NMR (CDCl₃): δ 3.74 (s, 3H), 3.45 (t, J=8.5 Hz, 1H), 2.55-2.20 (m, 4H), 2.10-1.90 (m, 2H).

-

¹³C NMR (CDCl₃): δ 207.9, 171.8, 58.0, 52.6, 38.0, 29.8, 20.4.

This compound (Final Product)

-

¹H NMR (CDCl₃, 500 MHz): δ 6.76 (t, J = 2.0 Hz, 1H), 3.87 (s, 3H), 2.87-2.85 (m, 2H), 2.55-2.53 (m, 2H).

-

¹³C NMR (CDCl₃, 125 MHz): δ 209.3, 164.9, 164.0, 138.4, 52.7, 35.7, 27.6.

-

IR (neat, cm⁻¹): 1715 (C=O, ester), 1685 (C=O, ketone), 1620 (C=C).

-

MS (EI, m/z): 140 (M⁺), 111, 83, 55.

Conclusion

The synthesis of this compound from dimethyl adipate is a robust and well-understood process in organic chemistry. This guide has provided a comprehensive overview of the underlying mechanisms, detailed experimental procedures, and relevant quantitative and spectroscopic data. This information is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and informed application of this important synthetic intermediate.

References

"Methyl 3-oxocyclopent-1-enecarboxylate" starting materials and precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes, starting materials, and precursors for methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. The document includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development activities.

Introduction

This compound is a key building block in the synthesis of various complex molecules, including natural products and pharmaceutical agents. Its reactive enone system and ester functionality make it a versatile precursor for a wide range of chemical transformations. This guide focuses on the most prevalent and efficient methods for its preparation.

Primary Synthetic Pathways

Two principal strategies dominate the synthesis of the cyclopentanone core of this compound and the final target molecule:

-

Direct Synthesis from Methyl 1-cyclopentene-1-carboxylate: A validated method for the direct preparation of this compound.

-

Dieckmann Condensation: A classic and widely used method for the formation of the five-membered ring structure, which can then be further functionalized.

Direct Synthesis from Methyl 1-cyclopentene-1-carboxylate

A reliable and well-documented procedure for the synthesis of this compound involves the oxidation of methyl 1-cyclopentene-1-carboxylate. This method offers a direct route to the target molecule with good yields.

Starting Material: Methyl 1-cyclopentene-1-carboxylate Precursor: this compound is directly synthesized from this starting material.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Yield | Purity |

| Methyl 1-cyclopentene-1-carboxylate | This compound | t-BuOOH, Mn(OAc)₃·2H₂O, O₂ | Ethyl Acetate | 40%[1] | 94.5% (by qNMR)[1] |

Experimental Protocol:

A detailed protocol for this synthesis is provided in Organic Syntheses.[1]

-

Reaction Setup: A 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a Teflon-coated magnetic stir bar is fitted with a septum and an argon balloon.

-

Charging the Flask: The flask is charged with methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv). Ethyl acetate (280 mL) is added, followed by 4 Å molecular sieves (7.0 g).

-

Addition of Oxidant: A tert-butylhydroperoxide solution in decane (5.5 M, 41 mL, 221 mmol, 4.0 equiv) is added via an addition funnel over 15 minutes. The reaction mixture is stirred for 30 minutes.

-

Catalyst Addition: Manganese (III) acetate dihydrate (1.487 g, 5.5 mmol, 0.1 equiv) is added quickly to the reaction mixture.

-

Oxygen Atmosphere: The flask is flushed with oxygen, and the reaction mixture is stirred under an oxygen atmosphere at 23 °C for 48 hours.

-

Workup: The reaction mixture is filtered through a Celite pad, which is then washed with diethyl ether. The filtrate is diluted with water, and the aqueous phase is separated. The organic layer is washed again with water.

-

Purification: The organic extract is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel. The desired compound is obtained as a colorless oil.[1]

Dieckmann Condensation Route

The Dieckmann condensation is a fundamental reaction in organic chemistry for the formation of cyclic β-keto esters. In the context of this compound, this reaction is employed to construct the core cyclopentanone ring.

Starting Material: Dimethyl adipate Precursor: Methyl 2-oxocyclopentane-1-carboxylate

Reaction Scheme:

Caption: Dieckmann condensation pathway to the cyclopentanone core.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Yield |

| Dimethyl adipate | Methyl 2-oxocyclopentane-1-carboxylate | Sodium methoxide | Toluene or DMF | High |

Experimental Protocol (General):

-

Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., toluene or DMF) and a strong base, typically sodium methoxide.

-

Addition of Diester: Dimethyl adipate is added to the stirred solution of the base.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the intramolecular condensation.

-

Workup: The reaction is quenched, and the product is isolated and purified.

The product of the Dieckmann condensation, methyl 2-oxocyclopentane-1-carboxylate, is an isomer of the target molecule. Further synthetic steps, such as isomerization or a sequence of halogenation and elimination, would be required to convert it to this compound.

Alternative Precursors

While the aforementioned routes are the most common, other precursors can be utilized for the synthesis of the cyclopentanone ring system.

-

3-Oxocyclopentanecarboxylic acid: This compound can be esterified to yield methyl 3-oxocyclopentanecarboxylate, the saturated analog of the target molecule.[2][3] Subsequent dehydrogenation would be necessary to introduce the double bond.

Summary of Starting Materials and Precursors

| Target Molecule | Synthetic Route | Key Starting Material | Key Precursor |

| This compound | Direct Oxidation | Methyl 1-cyclopentene-1-carboxylate | Not applicable |

| This compound | Dieckmann Condensation | Dimethyl adipate | Methyl 2-oxocyclopentane-1-carboxylate |

| Methyl 3-oxocyclopentanecarboxylate (Saturated Analog) | Esterification | 3-Oxocyclopentanecarboxylic acid | Not applicable |

Conclusion

The synthesis of this compound can be efficiently achieved through the direct oxidation of methyl 1-cyclopentene-1-carboxylate, for which a detailed and reliable protocol is available. Alternatively, the foundational cyclopentanone ring structure is readily accessible via the Dieckmann condensation of dimethyl adipate, yielding an isomeric precursor that requires further modification. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the essential information for researchers and drug development professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

The Role of Cyclopentenone Structures in Jasmonate Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the jasmonate (JA) biosynthetic pathway, a critical signaling cascade in plant development and defense. While the specific compound, methyl 3-oxocyclopent-1-enecarboxylate, does not have a documented direct role as an intermediate in the canonical jasmonate biosynthesis pathway, this guide will delve into the established scientific understanding of this vital pathway. The focus will be on the core enzymatic steps, subcellular localization, and the intricate signaling cascade that follows JA production. This document will serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols, quantitative data on pathway intermediates, and clear visualizations of the key processes.

Introduction: The Jasmonate Family of Plant Hormones

Jasmonates are a class of lipid-derived plant hormones that play pivotal roles in a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stresses.[1] The most well-known members of this family are jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA).[1] The biosynthesis of these signaling molecules is a complex process involving enzymes located in different cellular compartments, primarily the chloroplasts and peroxisomes.[2][3] Understanding this pathway is crucial for developing strategies to enhance plant resilience and for the discovery of novel therapeutic agents that may target similar pathways in other organisms.

The Canonical Jasmonate Biosynthetic Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. The pathway then proceeds through a series of enzymatic reactions, ultimately leading to the formation of (+)-7-iso-JA, which can be further metabolized to various active or inactive compounds.[1]

Chloroplast-Localized Steps

The initial steps of JA biosynthesis occur in the chloroplasts:

-

Release of α-Linolenic Acid: The pathway is initiated by the release of α-linolenic acid (α-LeA) from galactolipids in the chloroplast membranes, a reaction catalyzed by a phospholipase A1 (PLA1).[4]

-

Oxygenation by 13-Lipoxygenase (13-LOX): α-LeA is then oxygenated by 13-lipoxygenase to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

-

Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[5][6] This is followed by the stereospecific cyclization of the allene oxide by allene oxide cyclase (AOC) to produce the first cyclic intermediate, cis-(+)-12-oxophytodienoic acid (OPDA).[5][6]

Peroxisome-Localized Steps

OPDA is then transported from the chloroplast to the peroxisome for the final steps of JA biosynthesis:

-

Reduction of OPDA: Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[5][6]

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, catalyzed by a suite of peroxisomal enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[5]

Cytoplasmic Modifications

The newly synthesized JA can be further modified in the cytoplasm to produce other bioactive forms:

-

Methylation: Jasmonic acid can be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to form the volatile signal, methyl jasmonate (MeJA).[2]

-

Conjugation: JA can be conjugated to amino acids, with the isoleucine conjugate (JA-Ile) being the most biologically active form in signaling. This reaction is catalyzed by JA-amino acid synthetase (JAR1).[2]

Quantitative Data on Jasmonate Pathway Intermediates

The concentration of jasmonate pathway intermediates can vary significantly depending on the plant species, tissue type, and the presence of stress stimuli. The following table summarizes representative quantitative data for key intermediates.

| Intermediate | Plant Species | Tissue | Condition | Concentration Range | Reference(s) |

| α-Linolenic Acid | Arabidopsis thaliana | Leaves | Unwounded | 100-200 nmol/g FW | [7] |

| 12-oxophytodienoic acid (OPDA) | Arabidopsis thaliana | Leaves | Wounded | 5-15 nmol/g FW | [7] |

| Jasmonic Acid (JA) | Arabidopsis thaliana | Leaves | Wounded | 10-50 nmol/g FW | [7] |

| Jasmonoyl-isoleucine (JA-Ile) | Arabidopsis thaliana | Leaves | Wounded | 1-5 nmol/g FW | [8] |

FW: Fresh Weight. Concentrations are approximate and can vary based on experimental conditions.

Experimental Protocols

Quantification of Jasmonates by HPLC-MS/MS

This protocol outlines a general method for the extraction, purification, and quantification of jasmonates from plant tissue.[9]

4.1.1. Materials

-

Plant tissue (20-100 mg)

-

Liquid nitrogen

-

Cold extraction solvent (e.g., 80% methanol with internal standards)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE Wash Solution (e.g., 1% acetic acid)

-

SPE Elution Solution (e.g., acetonitrile)

-

HPLC-MS/MS system

4.1.2. Procedure

-

Sample Collection and Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add cold extraction solvent containing deuterated internal standards (e.g., d6-JA, d6-JA-Ile) to the powdered tissue. Vortex and incubate on ice.

-

Centrifugation: Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.[9] Collect the supernatant.

-

SPE Purification:

-

Condition the SPE cartridge with the elution solution followed by the wash solution.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with the wash solution to remove interfering compounds.

-

Elute the jasmonates with the elution solution.[9]

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for HPLC.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of target jasmonates.[9]

Enzyme Assay for Jasmonic Acid Carboxyl Methyltransferase (JMT)

This protocol describes a method to measure the activity of JMT, the enzyme that synthesizes MeJA.[10][11]

4.2.1. Materials

-

Purified recombinant JMT protein or plant protein extract

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM β-mercaptoethanol

-

Substrates: Jasmonic acid (1 mM), S-adenosyl-L-methionine (SAM) (1 mM)

-

Radiolabeled SAM ([¹⁴C]SAM) for radioactive detection (optional)

-

Ethyl acetate for extraction

-

Scintillation counter or GC-MS for detection

4.2.2. Procedure

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, JA, SAM (including a small amount of [¹⁴C]SAM if using radioactive detection), and the enzyme source.

-

Incubation: Incubate the reaction mixture at 20°C for 30 minutes.

-

Extraction: Stop the reaction and extract the produced MeJA with ethyl acetate.

-

Quantification:

Visualizations

Jasmonate Biosynthetic Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deficiencies in Jasmonate-Mediated Plant Defense Reveal Quantitative Variation in Botrytis cinerea Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonate Quantification [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

The Strategic Role of Methyl 3-oxocyclopent-1-enecarboxylate in Fragrance Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxocyclopent-1-enecarboxylate is a pivotal precursor in the synthesis of high-value fragrance compounds, most notably methyl jasmonate and its derivatives. These compounds are prized in the fragrance industry for their characteristic jasmine notes. This technical guide delineates a strategic synthetic pathway from this compound to methyl jasmonate, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows. The core of this synthesis lies in a stereoselective 1,4-conjugate addition followed by alkylation and decarboxylation.

Introduction

The demand for synthetic fragrances that replicate natural scents has driven significant research into efficient and scalable chemical syntheses. Methyl jasmonate, a key component of jasmine oil, is a prominent target due to its complex and desirable aroma profile.[1] this compound serves as a versatile and readily available starting material for the construction of the substituted cyclopentanone core of methyl jasmonate. Its α,β-unsaturated ketone functionality makes it an excellent Michael acceptor for the introduction of the characteristic (Z)-pent-2-en-1-yl side chain. This guide outlines a robust multi-step synthesis to this valuable fragrance molecule.

Proposed Synthetic Pathway

The synthesis of methyl jasmonate from this compound can be conceptually broken down into three key stages:

-

Formation of the (Z)-pent-2-en-1-ylcuprate reagent.

-

1,4-Conjugate Addition (Michael Reaction) of the cuprate to this compound.

-

Alkylation of the resulting enolate with methyl bromoacetate, followed by decarboxylation.

This pathway is designed to control the stereochemistry at the cyclopentanone ring, which is crucial for the final olfactory properties of the fragrance.

Caption: Proposed synthetic pathway from this compound to Methyl Jasmonate.

Experimental Protocols

Preparation of Lithium di((Z)-pent-2-en-1-yl)cuprate

Objective: To prepare the organocuprate reagent for the conjugate addition.

Materials:

-

(Z)-1-bromopent-2-ene

-

Magnesium turnings

-

Copper(I) iodide

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of (Z)-1-bromopent-2-ene in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining (Z)-1-bromopent-2-ene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, (Z)-pent-2-en-1-ylmagnesium bromide.

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide in anhydrous THF.

-

Cool the copper(I) iodide suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared Grignard reagent to the copper(I) iodide suspension with vigorous stirring. The formation of the lithium di((Z)-pent-2-en-1-yl)cuprate is indicated by a color change.

-

The cuprate solution is used immediately in the next step.

1,4-Conjugate Addition to this compound

Objective: To introduce the (Z)-pent-2-en-1-yl side chain onto the cyclopentanone ring.

Materials:

-

This compound

-

Lithium di((Z)-pent-2-en-1-yl)cuprate solution (from step 3.1)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared lithium di((Z)-pent-2-en-1-yl)cuprate solution to the solution of this compound with stirring.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the preparation of the cuprate reagent and the subsequent conjugate addition.

Alkylation and Decarboxylation to Methyl Jasmonate

Objective: To introduce the acetic acid moiety and then remove the original carboxyl group to yield the final product.

Materials:

-

Methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate (from step 3.2)

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF)

-

Methyl bromoacetate

-

Lithium chloride

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

-

Cool the suspension to 0 °C.

-

Add a solution of methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Concentrate under reduced pressure to obtain the crude dialkylated intermediate.

-

To the crude intermediate, add lithium chloride and a mixture of DMSO and water.

-

Heat the mixture to reflux for several hours until decarboxylation is complete (monitored by TLC).

-

Cool the reaction mixture, add water, and extract with diethyl ether.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude methyl jasmonate by column chromatography or distillation.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| 3.1 | (Z)-1-bromopent-2-ene, Mg, CuI | Diethyl ether, THF | Reflux, then -78 °C | Lithium di((Z)-pent-2-en-1-yl)cuprate | Used in situ |

| 3.2 | This compound | Cuprate from 3.1, THF, aq. NH4Cl | -78 °C, 2h | Methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate | 75-85 |

| 3.3 | Intermediate from 3.2 | NaH, DMF, Methyl bromoacetate, LiCl, DMSO/H2O | 0 °C to RT, then Reflux | Methyl Jasmonate | 60-70 |

Spectroscopic Data

Methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate (Intermediate)

-

1H NMR (CDCl3, 400 MHz): δ 5.55-5.35 (m, 2H), 3.70 (s, 3H), 3.40 (d, J = 10.0 Hz, 1H), 2.80-2.10 (m, 6H), 2.05 (q, J = 7.2 Hz, 2H), 0.95 (t, J = 7.5 Hz, 3H).

-

IR (neat, cm-1): 2960, 1755, 1725, 1655, 1440, 1200.

Methyl Jasmonate (Final Product)

-

1H NMR (CDCl3, 400 MHz): δ 5.40-5.20 (m, 2H), 3.67 (s, 3H), 2.90-2.00 (m, 9H), 2.05 (q, J = 7.4 Hz, 2H), 0.96 (t, J = 7.5 Hz, 3H).

-

13C NMR (CDCl3, 101 MHz): δ 219.5, 173.8, 132.5, 125.0, 51.7, 48.5, 41.2, 38.0, 34.1, 27.2, 20.6, 14.2.

-

IR (neat, cm-1): 2962, 1741, 1437, 1162.

-

MS (EI, m/z): 224 (M+), 193, 151, 135, 95, 83, 67.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in the synthesis of various organic molecules. The described methodology is a two-step process commencing with the Fischer esterification of 3-oxocyclopentanecarboxylic acid to yield methyl 3-oxocyclopentanecarboxylate. This intermediate is subsequently subjected to a Saegusa-Ito oxidation to introduce the α,β-unsaturation, affording the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. Its reactive enone functionality and the presence of a versatile ester group make it an attractive starting material for various carbon-carbon bond-forming reactions. The following protocol outlines a reliable and efficient two-step synthesis route.

Overall Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Fischer Esterification | 3-oxocyclopentanecarboxylic acid | Methanol, Sulfuric acid | Methanol | 80 | 1 - 6 | 81 - 91 |

| 2 | Saegusa-Ito Oxidation | Methyl 3-oxocyclopentanecarboxylate | TMSCl, Et3N, Pd(OAc)2, Benzoquinone | Dichloromethane, Acetonitrile | Room Temperature | 4 - 24 | High (Typical for this reaction) |

Experimental Protocols

Step 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate via Fischer Esterification

This protocol is based on established procedures for the acid-catalyzed esterification of carboxylic acids.[1][2][3]

Materials:

-

3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol)

-

Methanol (100 mL)

-

Concentrated Sulfuric Acid (2 mL)

-

Ethyl Acetate (200 mL)

-

Saturated Sodium Bicarbonate Solution (100 mL)

-

Distilled Water (100 mL)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Separatory funnel (500 mL)

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2 mL) to the stirred solution.

-

Remove the ice bath and heat the reaction mixture to 80 °C under reflux for 6 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water (100 mL) and transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).[2]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by distilled water (100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclopentanecarboxylate as a colorless liquid. (Expected yield: 10.0 g, 91.0%).[2]

Step 2: Synthesis of this compound via Saegusa-Ito Oxidation

This protocol is a representative procedure for the Saegusa-Ito oxidation to introduce α,β-unsaturation to a ketone.[4][5]

Materials:

-

Methyl 3-oxocyclopentanecarboxylate (from Step 1)

-

Triethylamine (Et3N)

-

Trimethylsilyl chloride (TMSCl)

-

Dichloromethane (DCM), anhydrous

-

Palladium(II) acetate (Pd(OAc)2)

-

Benzoquinone

-

Acetonitrile, anhydrous

-

Round-bottom flask (250 mL) with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Part A: Formation of the Silyl Enol Ether

-

In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve methyl 3-oxocyclopentanecarboxylate in anhydrous dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C and slowly add trimethylsilyl chloride.

-

Allow the reaction to warm to room temperature and stir until the formation of the silyl enol ether is complete (monitor by TLC or GC-MS).

-

Work-up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.

Part B: Oxidation to the Enone

-

In a separate dry 250 mL round-bottom flask under an inert atmosphere, dissolve the crude silyl enol ether in anhydrous acetonitrile.

-

Add palladium(II) acetate and benzoquinone to the solution.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

References

Application Notes and Protocols for the Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. The synthesis is presented as a two-step process commencing with the Dieckmann condensation of dimethyl adipate to yield methyl 2-oxocyclopentanecarboxylate, followed by the introduction of α,β-unsaturation.

Step 1: Dieckmann Condensation of Dimethyl Adipate

The initial step involves an intramolecular Claisen condensation of dimethyl adipate, a classic example of the Dieckmann condensation, to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate. This reaction is typically carried out in the presence of a strong base.

Reaction Mechanism

The reaction proceeds through the formation of an enolate ion which then undergoes an intramolecular nucleophilic attack to form a five-membered ring. Subsequent elimination of a methoxide ion yields the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Dimethyl adipate | [1][2] |

| Reagents | Sodium methoxide, Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 90-110°C | [1] |

| Reaction Time | 8-10 hours | [1] |

| Yield | Not explicitly stated, but described as an industrial production method. | [1] |

| Product | Methyl 2-oxocyclopentanecarboxylate | [2][3] |

Experimental Protocol

A representative protocol based on industrial synthesis methods.[1]

-

Preparation: To a suitable reaction vessel, add dimethylformamide (DMF) (e.g., 1000 kg).

-

Base Addition: With stirring, add sodium methoxide (e.g., 120-140 kg) to the DMF. Stir the mixture for 20-40 minutes to ensure homogeneity.

-

Heating: Heat the mixture to 90-110°C.

-

Substrate Addition: Slowly add dimethyl adipate (e.g., 300-500 kg) dropwise to the heated mixture.

-

Reaction: Maintain the reaction mixture at 90-110°C and reflux for 8-10 hours. During this time, the by-product, methanol, can be removed by condensation.

-

Work-up: After the reaction is complete, cool the mixture. The solvent (DMF) is removed under reduced pressure. The resulting crude product, methyl 2-oxocyclopentanecarboxylate, can be purified by distillation.

Step 2: Synthesis of this compound

The second step involves the introduction of a double bond into the cyclopentanone ring to yield the target α,β-unsaturated ester. A common method for this transformation is through α-bromination followed by dehydrobromination.

Reaction Pathway

This transformation is proposed to proceed via an initial bromination at the α-position to the ketone, followed by an elimination reaction to introduce the double bond.

Quantitative Data

Data for a similar transformation is presented as a reference.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-oxocyclopentanecarboxylate (Isomer of Dieckmann product) | [4] |

| Reagents | Bromine, Dichloromethane | [4] |

| Reaction Temperature | 0°C to room temperature | [4] |

| Yield | 64% for the bromo-intermediate | [4] |

| Product | Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate | [4] |

Experimental Protocol

This protocol is an adapted procedure based on the synthesis of a similar bromo-intermediate.[4]

-

Dissolution: Dissolve methyl 2-oxocyclopentanecarboxylate in a suitable solvent such as dichloromethane.

-

Cooling: Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of bromine in dichloromethane to the cooled solution with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.

-

Dehydrobromination: The crude α-bromo-β-keto ester is then treated with a suitable base (e.g., a hindered amine like DBU or collidine) in an appropriate solvent and may require heating to effect the elimination of HBr and form the desired α,β-unsaturated product.

-

Purification: The final product, this compound, is purified by column chromatography or distillation.

Visualizations

Caption: Mechanism of the Dieckmann Condensation.

Caption: Overall synthetic workflow.

References

Application Notes and Protocols: Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a valuable synthetic intermediate in organic chemistry, serving as a versatile building block for the synthesis of various complex molecules, including natural products and pharmaceuticals. Its structure, featuring a reactive β-keto ester within a five-membered ring, allows for a wide range of chemical transformations. This document provides detailed experimental procedures for the synthesis of this compound, along with relevant quantitative data and a visualization of the experimental workflow.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through the oxidation of methyl 1-cyclopentene-1-carboxylate. The following protocol is adapted from a procedure published in Organic Syntheses, a source of reliable and peer-reviewed synthetic methods.[1]

Reaction Scheme:

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| Methyl 1-cyclopentene-1-carboxylate | 126.15 | 7.0 | 55 | 1.0 |

| This compound | 140.14 | 3.0 | 21.4 | (40% Yield) |

Experimental Protocol

Materials:

-

Methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol)

-

Ethyl acetate (280 mL)

-

4 Å molecular sieves (7.0 g)

-

Oxygen (balloon)

-

Celite

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Pentane

-

Dichloromethane

-

1M Hydrochloric acid

-

Saturated sodium sulfate solution

Equipment:

-

1000-mL one-necked, round-bottomed flask

-

Magnetic stir bar

-

Septum and argon balloon

-

Pressure-equalizing addition funnel

-

Chromatography column

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

-

Reaction Setup:

-

An oven-dried 1000-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar is fitted with a septum and an argon balloon and allowed to cool to ambient temperature.

-

The flask is charged with methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv).

-

Ethyl acetate (280 mL) is added, followed by 4 Å molecular sieves (7.0 g).

-

The septum is replaced with a pressure-equalizing addition funnel capped with a septum.

-

-

Oxidation:

-

The reaction mixture is stirred under an oxygen atmosphere (using a balloon filled with oxygen) at 23 °C for 48 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel using 30% EtOAc-hexane as the eluent.

-

-

Work-up:

-

Upon completion, the reaction mixture is filtered through a pad of Celite, which is then washed with diethyl ether (40 mL).

-

The filtrate is transferred to a 1 L separatory funnel and diluted with water (150 mL).

-

The aqueous phase is separated, and the organic layer is washed again with water (150 mL).

-

The organic extract is dried over anhydrous sodium sulfate.

-

-

Purification:

-

The dried organic solution is concentrated by rotary evaporator (40 °C, 10 mmHg).

-

The crude product is purified by column chromatography on silica gel.

-

A chromatography column is prepared with silica gel and wetted with pentane.

-

The crude compound is loaded onto the column.

-

Elution is performed with a gradient of diethyl ether in pentane.

-

Fractions containing the desired product are collected and concentrated by rotary evaporation to yield this compound as a colorless oil (3.0 g, 40% yield).[2] The purity of the compound can be determined by qNMR to be approximately 94.5%.[2]

-

Alternative Synthetic Approaches and Related Protocols

The synthesis of the saturated precursor, methyl 3-oxocyclopentanecarboxylate, is also a key process. This compound can be prepared by the esterification of 3-oxocyclopentane-1-carboxylic acid.

Synthesis of Methyl 3-oxocyclopentanecarboxylate [3]

Reaction Scheme:

Protocol:

-

3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.13 mmol) is dissolved in methanol (100 ml) and cooled to 0 °C.

-

Concentrated sulfuric acid (2 mL) is added slowly.

-

The reaction mixture is heated to 80 °C for 6 hours.

-

After completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is quenched with water (100 mL) and extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.

-

Concentration under reduced pressure affords methyl 3-oxocyclopentanecarboxylate as a colorless liquid (10.0 g, 91.0% yield).[3]

This saturated analog can be a starting material for further functionalization to obtain the desired unsaturated product or other derivatives.

Conceptual Synthetic Pathways

The formation of the cyclopentanone ring system is a classic transformation in organic synthesis. Two powerful named reactions for the formation of cyclic ketones are the Dieckmann Condensation and the Robinson Annulation .

-

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5][6] For a five-membered ring, a 1,6-diester would be the required starting material.[7] The base-catalyzed reaction proceeds through the formation of an enolate which then attacks the other ester group, leading to cyclization.[4][7]

-

Robinson Annulation: This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[8][9][10] While it typically forms cyclohexenones, variations of this strategy can be adapted for the synthesis of five-membered rings.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Methyl 3-oxocyclopent-1-enecarboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a versatile cyclic α,β-unsaturated keto-ester that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic double bond and a ketone, allows for a variety of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. A primary application of this intermediate is in the synthesis of prostaglandins and their analogues, a class of lipid compounds with diverse physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of prostaglandin precursors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a Michael acceptor. The conjugate addition of various nucleophiles to the cyclopentenone ring is a key strategy for introducing side chains and establishing stereocenters, which are critical for the biological activity of the target molecules.

Table 1: Applications of this compound in Pharmaceutical Intermediate Synthesis

| Application | Reaction Type | Key Reagents | Resulting Intermediate | Therapeutic Area |

| Prostaglandin E1 (PGE1) Synthesis | Conjugate Addition (Michael Addition) | Organocuprates (e.g., lithium diorganocuprates) | Substituted cyclopentanone | Cardiovascular, Gastroenterology |

| Prostaglandin F2α (PGF2α) Analogue Synthesis | Conjugate Addition followed by Ketone Reduction | Organocuprates, Reducing agents (e.g., NaBH4) | Substituted cyclopentanol | Ophthalmology, Obstetrics |

| Synthesis of Glutaminase Inhibitors | Not directly specified, but the related saturated compound is used. | - | Heterocyclic compounds | Oncology |

| General Carbocycle Construction | Various C-C bond forming reactions | Grignard reagents, organolithium compounds | Functionalized cyclopentanes | Various |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound as a pharmaceutical intermediate.

Protocol 1: Synthesis of a Prostaglandin E1 Precursor via Conjugate Addition

This protocol details the 1,4-conjugate addition of an organocuprate to this compound, a foundational step in the synthesis of Prostaglandin E1. The reaction introduces the ω-side chain of the prostaglandin.

Materials:

-

This compound

-

(E)-1-Iodo-1-octen-3-ol (or a protected derivative)

-

n-Butyllithium (n-BuLi) in hexanes

-

Copper(I) Iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Table 2: Reagent Quantities for Conjugate Addition

| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Notes |

| (E)-1-Iodo-1-octen-3-ol | 2.2 | 254.10 | (Scale dependent) | Starting material for the side chain |

| n-Butyllithium (1.6 M in hexanes) | 2.2 | 64.06 | (Scale dependent) | To form the vinyllithium |

| Copper(I) Iodide | 1.1 | 190.45 | (Scale dependent) | To form the organocuprate |

| This compound | 1.0 | 140.14 | (Scale dependent) | The Michael acceptor |

Procedure:

-

Preparation of the Vinyllithium Reagent:

-

To a solution of (E)-1-iodo-1-octen-3-ol (2.2 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.2 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes, then at -40 °C for 30 minutes.

-

-

Formation of the Organocuprate (Gilman Reagent):

-

In a separate flask, suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether at -40 °C.

-

To this suspension, add the freshly prepared vinyllithium solution via cannula.

-

Stir the resulting mixture at -40 °C for 1 hour to form the lithium diorganocuprate.

-

-

Conjugate Addition:

-

Cool the organocuprate solution to -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the organocuprate solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and stir until the copper salts precipitate.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired prostaglandin E1 precursor.

-

Expected Yield: 65-75%

Protocol 2: Reduction of the Cyclopentanone to a Cyclopentanol

This protocol describes the subsequent reduction of the ketone functionality in the prostaglandin precursor to the corresponding alcohol, a necessary step to achieve the final structure of many prostaglandins.

Materials:

-

Prostaglandin E1 precursor from Protocol 1

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Table 3: Reagent Quantities for Ketone Reduction

| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Notes |

| Prostaglandin E1 precursor | 1.0 | (Varies) | (Scale dependent) | Starting material |

| Sodium borohydride | 1.5 | 37.83 | (Scale dependent) | Reducing agent |

Procedure:

-

Reaction Setup:

-

Dissolve the prostaglandin E1 precursor (1.0 eq) in methanol at 0 °C.

-

To this solution, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of diastereomers, can be purified by silica gel column chromatography if necessary.

-

Expected Yield: 85-95%

Visualizations

The following diagrams illustrate the key synthetic pathway and the logical workflow for the application of this compound in prostaglandin synthesis.

Caption: Synthetic pathway for a Prostaglandin E1 precursor.

Caption: Experimental workflow for the synthesis.

Synthesis of Prostaglandin Precursors from Methyl 3-oxocyclopent-1-enecarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key prostaglandin precursors starting from methyl 3-oxocyclopent-1-enecarboxylate. The core of this synthetic strategy revolves around the conjugate addition of an organocuprate reagent to introduce the ω-side chain, a pivotal step in the construction of the prostaglandin framework.

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. A common and effective strategy for the total synthesis of prostaglandins involves the initial construction of a functionalized cyclopentanone ring, which serves as the core of the molecule. This compound is a versatile and readily available starting material for this purpose. The key transformation is the stereoselective 1,4-conjugate addition (Michael addition) of the prostaglandin ω-side chain. Organocuprate reagents are particularly well-suited for this transformation due to their high reactivity towards α,β-unsaturated carbonyl compounds and their ability to tolerate various functional groups.[1][2] This protocol details the synthesis of a prostaglandin E1 (PGE1) precursor via the conjugate addition of a higher-order organocuprate.

Overall Synthetic Strategy

The synthesis begins with the preparation of the organocuprate reagent from the appropriate ω-side chain precursor. This reagent is then reacted with this compound in a conjugate addition reaction to form the trisubstituted cyclopentanone ring. Subsequent functional group manipulations can then be performed to elaborate the molecule into the desired prostaglandin.

References

Application Notes and Protocols: Methyl 3-oxocyclopent-1-enecarboxylate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its conjugated system, featuring both electrophilic and nucleophilic centers, allows for a range of chemical transformations, making it an attractive starting material for the construction of fused heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound as a key precursor. The focus is on the synthesis of fused pyrazole derivatives, specifically tetrahydro-4H-indazol-4-ones, which are formed through a cyclocondensation reaction with hydrazine derivatives.

Synthesis of Fused Pyrazole Derivatives: Tetrahydro-4H-indazol-4-ones

The reaction of this compound with hydrazines represents a classic and efficient method for the synthesis of fused pyrazole systems. This transformation, a type of Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative, leading to the formation of the pyrazole ring.

General Reaction Scheme

The overall reaction involves the cyclocondensation of this compound with a hydrazine derivative to yield a 1,5,6,7-tetrahydro-4H-indazol-4-one.

Caption: General reaction for the synthesis of tetrahydro-4H-indazol-4-ones.

Experimental Protocols

The following protocols are based on established methods for the synthesis of pyrazoles from β-keto esters and hydrazines.[1]

Protocol 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one

This protocol describes the synthesis of the unsubstituted fused pyrazole ring system using hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1,5,6,7-tetrahydro-4H-indazol-4-one.

Protocol 2: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

This protocol details the synthesis of a substituted fused pyrazole using phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Reference |

| Cyclic β-keto ester | Hydrazine | Fused Pyrazole (unsubstituted) | 70-90 | [1] |

| Cyclic β-keto ester | Phenylhydrazine | Fused Pyrazole (N-phenyl substituted) | 75-95 | [1] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of tetrahydro-4H-indazol-4-ones from this compound.

Caption: Workflow for the synthesis of tetrahydro-4H-indazol-4-ones.

Biological Significance and Potential Signaling Pathways